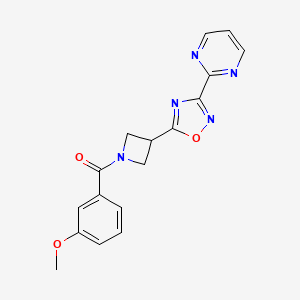

![molecular formula C15H14N4O3S B2840093 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide CAS No. 2034373-05-0](/img/structure/B2840093.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles . These compounds exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity .

Synthesis Analysis

There are several synthetic procedures for the preparation of fused pyrimidine systems under different conditions which have opened new horizons in the synthesis of pyridopyrimidines . For example, they can be made with 3-cyano-2-aminopyridines via formamidine formation followed by selective nucleophilic addition with different primary amines .Molecular Structure Analysis

The molecular structure of these compounds is complex and varies depending on the specific compound. The IR spectra of similar compounds showed the absence of the cyano and amino groups .Chemical Reactions Analysis

The chemical reactions of these compounds are diverse and depend on the specific compound and reaction conditions . For example, the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones provided another method for the synthesis of pyrido[2,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary depending on the specific compound. For example, one compound was found to have a yield of 68%, formed yellow crystals, and had a melting point of 220–222 °C .科学的研究の応用

- N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide can serve as a catalyst. For instance, a related N-bromo sulfonamide reagent was synthesized and used as an efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. The catalyst facilitates the condensation reaction between dimedone and various arylaldehydes, leading to the formation of valuable xanthene derivatives .

- Xanthene derivatives, including those derived from this compound, exhibit significant biological activities. They have been explored as antibacterial and anti-inflammatory agents .

- Xanthenes, which can be synthesized from this compound, find potential applications in photodynamic therapy. Their unique properties make them suitable for this purpose .

- Xanthenes are used as dyes in fluorescent materials for visualizing bio-molecules. Their fluorescence properties make them valuable tools in biological research .

- The compound’s structural features make it relevant in organic synthesis and pharmaceutical chemistry. Researchers explore its derivatives for drug development and other applications .

- Researchers investigate the structure-activity relationship of 2,1-benzothiazine derivatives, including this compound. By synthesizing analogs and studying their properties, they gain insights into potential applications, such as analgesic activity .

Catalysis

Antibacterial and Anti-inflammatory Agents

Photodynamic Therapy

Fluorescent Materials and Bio-molecule Visualization

Organic Synthesis and Pharmaceutical Chemistry

Structure-Activity Relationship Studies

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-9-4-8-23-11(9)13(20)17-6-7-19-14(21)10-3-2-5-16-12(10)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,17,20)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVXQKRBBBZDOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2840020.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)

![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)